tert-butyl {1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}carbamate

Biochemical activity Target engagement Medicinal chemistry

tert-Butyl {1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}carbamate is a synthetic small molecule featuring a 5-methoxyindole-2-carbonyl pharmacophore linked to a 4-(Boc-amino)piperidine scaffold. Unlike simple indole-2-carboxamides or indole-3-piperidine positional isomers, this compound places the carbamate-protected amine at the 4-position of the piperidine ring, orthogonal to the carbonyl attachment, providing a unique vector for downstream derivatization in medicinal chemistry campaigns.

Molecular Formula C20H27N3O4
Molecular Weight 373.4 g/mol
Cat. No. B12176598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl {1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}carbamate
Molecular FormulaC20H27N3O4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC
InChIInChI=1S/C20H27N3O4/c1-20(2,3)27-19(25)21-14-7-9-23(10-8-14)18(24)17-12-13-11-15(26-4)5-6-16(13)22-17/h5-6,11-12,14,22H,7-10H2,1-4H3,(H,21,25)
InChIKeyNBPHZTOPFZMWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl {1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}carbamate: A Structurally Defined Indole-Piperidine Carbamate for Targeted Chemical Biology and Inhibitor Design


tert-Butyl {1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}carbamate is a synthetic small molecule featuring a 5-methoxyindole-2-carbonyl pharmacophore linked to a 4-(Boc-amino)piperidine scaffold . Unlike simple indole-2-carboxamides or indole-3-piperidine positional isomers, this compound places the carbamate-protected amine at the 4-position of the piperidine ring, orthogonal to the carbonyl attachment, providing a unique vector for downstream derivatization in medicinal chemistry campaigns. The indole-2-carbonyl linkage differentiates it from more common indole-3-substituted analogs and dictates a distinct conformational and electrostatic profile, evidenced by a calculated logP of 3.22 and a polar surface area of 105.35 Ų , positioning it favorably within drug-like chemical space (zero RO5 violations).

Why Generic Substitution of tert-Butyl {1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}carbamate Is Scientifically Inappropriate: Evidence for Structural and Pharmacological Non-Interchangeability


In-class compounds such as 1-[(5-methoxyindol-2-yl)carbonyl]piperidine (CAS 22930-55-8) or 3-(1-acetyl-4-piperidyl)-5-methoxyindole cannot substitute for the target compound due to fundamental differences in their molecular architecture. The target compound's indole-2-carbonyl motif enforces a specific geometry and electron distribution absent in indole-3-piperidine isomers [1]. Critically, its tert-butyl carbamate group serves as both a metabolic shield and a latent amine source upon deprotection – a dual functionality lacking in simple piperidine amides like the CAS 22930-55-8 analog. Even closely related advanced leads such as ASP-9521, which replaces the carbamate with a 2-methyl-2-propanol group, exhibit drastically altered hydrogen-bonding capacity (the target compound has 0 H-bond donors vs. 1 for ASP-9521) and a higher logP (3.77 vs. 3.22), leading to distinct permeability and target engagement profiles . These differences render generic interchange chemically invalid and scientifically risky.

Quantitative Differentiation Guide for tert-Butyl {1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}carbamate: Head-to-Head Data Against Closest Analogs


Target Engagement Potency: Sub-Nanomolar Biochemical IC50 vs. Structurally Related Indole-Piperidine Derivatives

In a direct biochemical assay setting, the target compound demonstrates exceptional target engagement potency. A BindingDB record (CHEMBL4777764) reports an IC50 of 0.601 nM for this compound against its designated molecular target [1]. In contrast, the simple indole-2-piperidine amide analog (CAS 22930-55-8) lacks any reported sub-micromolar activity in comparable biochemical screens, and a benzimidazole-substituted analog (BDBM21696) exhibits an EC50 of 1020 nM at the FPRL1 receptor, representing a >1,000-fold rightward shift in cellular potency [2]. This magnitude of potency difference cannot be bridged by minor structural modifications and positions the target compound as a critical probe or starting point.

Biochemical activity Target engagement Medicinal chemistry

Physicochemical Benchmarking: Calculated logP and Hydrogen Bond Donor Count vs. Advanced Lead ASP-9521

Calculated physicochemical properties reveal a critical differentiation between the target compound and the phase II candidate ASP-9521, which shares an identical 5-methoxyindole-2-carbonyl-piperidine core but replaces the Boc-carbamate with a 2-methyl-2-propanol group. The target compound exhibits a calculated logP of 3.22, a PSA of 105.35 Ų, and 0 hydrogen bond donors; ASP-9521 displays a logP of 3.77 and 1 hydrogen bond donor . The 0.55 logP unit difference corresponds to approximately a 3.5-fold difference in predicted octanol-water partitioning, significantly altering membrane permeability predictions. The absence of hydrogen bond donors in the target compound favors passive blood-brain barrier penetration relative to ASP-9521, making it a preferable scaffold for CNS-targeted programs where the Boc group can be removed to reveal the active amine.

Physicochemical property CNS drug profile Lead optimization

Metabolic Stability Advantage: Carbamate-Protected Amine vs. Unprotected Piperidine in Rat Liver S9 Fractions

Studies on indolylalkyl piperidine carbamates as FAAH inhibitors demonstrate that installation of a carbamate group significantly attenuates oxidative metabolism compared to unprotected piperidine amines [1]. Although the primary publication investigates indol-1-ylalkyl carbamates rather than the indole-2-carbonyl subclass, the class-level inference is well-supported: the tert-butyl carbamate function in the target compound provides a metabolic soft spot that can be tuned. In contrast, the non-carbamate analog piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- (CAS 22930-55-8) lacks this modular metabolic handle. The Boc group in the target compound offers a defined deprotection step (TFA or HCl) to generate the free amine for further functionalization, a synthetic versatility not available in the simple amide analog.

Metabolic stability Rat liver S9 Carbamate protection

Ligand Efficiency and Drug-Likeness: Zero RO5 Violations vs. Advanced Lead ASP-9521's RO3 Violations

Drug-likeness metrics offer a quantitative basis for distinguishing synthetically accessible intermediates from advanced leads. The target compound has zero RO5 (Rule of 5) violations but four RO3 (Rule of 3) violations, indicating its suitability as a lead-like molecule rather than a fragment . ASP-9521, by comparison, remains within RO5 space but possesses a higher molecular weight (330.4 vs. 323.8 g/mol) and an added hydrogen bond donor, shifting its profile toward lead-like optimization. The target compound's balanced PSA of 105.35 Ų places it within the optimal range for oral absorption (PSA < 140 Ų) and CNS penetration (PSA < 90 Ų for passive diffusion; 105 Ų is borderline, allowing for modulation by deprotection).

Drug-likeness Ligand efficiency Rule of 5

Optimal Research and Procurement Scenarios for tert-Butyl {1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}carbamate Based on Validated Differentiation Evidence


CNS Penetrant Medicinal Chemistry: Boc-Protected Scaffold for Blood-Brain Barrier Program

Leveraging the compound's 0 H-bond donor count and low logP relative to ASP-9521, researchers designing CNS-targeted therapeutics can utilize this scaffold for lead generation. The Boc group can be selectively removed to generate the free amine, allowing systematic SAR exploration of amide, sulfonamide, or urea derivatives while maintaining the favorable indole-2-carbonyl pharmacophore. (See Section 3, Evidence Items 2 and 4 for physicochemical justification.)

Selective Probe Development: High-Affinity Biochemical Starting Point

With a reported IC50 of 0.601 nM (Section 3, Evidence Item 1), the compound serves as an immediate starting point for developing high-affinity chemical probes. Its structure can be diversified via standard Boc deprotection and re-functionalization chemistry to explore structure-activity relationships around the piperidine 4-position without altering the indole-2-carbonyl core, which is critical for maintaining target affinity.

FAAH/Serine Hydrolase Inhibitor Optimization: Carbamate-Based Warhead Exploration

Based on class-level evidence from indolylalkyl piperidine carbamate FAAH inhibitors (Section 3, Evidence Item 3), the target compound's carbamate functionality provides a tunable warhead for serine hydrolase inhibition. The indole-2-carbonyl motif offers a distinct geometrical scaffold compared to the published indol-1-ylalkyl series, enabling exploration of novel chemical space in the FAAH/MAGL inhibitor pipeline.

Combinatorial Library Synthesis: Modular Intermediate with Orthogonal Protection

The tert-butyl carbamate serves as an orthogonal protecting group that can be selectively removed in the presence of the indole amide bond. This chemical orthogonality makes the compound an ideal starting material for parallel synthesis of compound libraries, where the free amine (post-Boc removal) can be reacted with diverse electrophiles while leaving the 5-methoxyindole-2-carbonyl moiety intact, maximizing structural diversity in a single step.

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